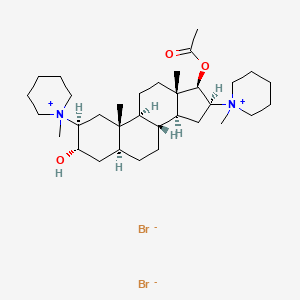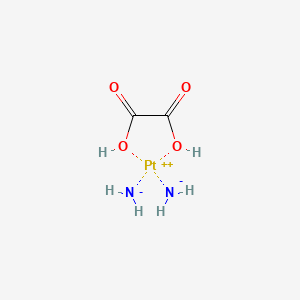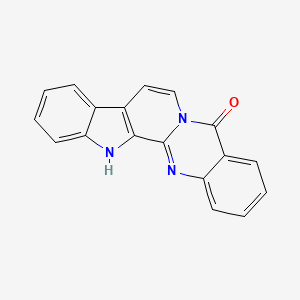
7,8-Dehydrorutaecarpine
説明
7,8-Dehydrorutaecarpine is an intriguing indolopyridoquinazolinone alkaloid . It was first isolated from Evodia rutaecarpa, a traditional Chinese herb used for treating various ailments . A series of 7,8-dehydrorutaecarpine derivatives were synthesized and characterized as potential multifunctional agents for the treatment of Alzheimer’s disease (AD) .
Molecular Structure Analysis
The molecular structure of 7,8-Dehydrorutaecarpine was confirmed by X-ray analysis . It was reported that rutaecarpine (C18H13N3O) gave monoclinic crystals .科学的研究の応用
Alzheimer's Disease Treatment
A study by He et al. (2013) synthesized and evaluated 7,8-dehydrorutaecarpine derivatives as potential multifunctional agents for Alzheimer's disease (AD) treatment. These compounds showed high acetylcholinesterase inhibitory activity, selectivity for AChE over BuChE, and capability to inhibit AChE-induced amyloid-beta aggregation. They also demonstrated antioxidative activity and metal-chelating properties, making them promising templates for developing new AD treatments (He et al., 2013).
TCDD Receptor Interaction
Gillner et al. (1989) discovered that rutaecarpine alkaloids, including 7,8-dehydrorutaecarpine, inhibit specific 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) binding in rat liver cytosol. This finding is significant given that similar compounds may form after UV-irradiation of tryptophan, suggesting these alkaloids' potential role in the endogenous TCDD receptor ligand (Gillner et al., 1989).
Acetylcholinesterase Inhibition
Wang et al. (2010) synthesized novel rutaecarpine derivatives, including 7,8-dehydrorutaecarpine, as selective acetylcholinesterase inhibitors. These compounds exhibited strong inhibitory activity for AChE and high selectivity over BuChE, further supporting their potential in treating diseases like AD (Wang et al., 2010).
Cytotoxicity in Cancer Cells
Chen et al. (2005) isolated new compounds from Zanthoxylum integrifoliolum, including 7,8-dehydrorutaecarpine. These compounds showed cytotoxicity against certain cancer cell lines, suggesting their potential in cancer treatment research (Chen et al., 2005).
Chemical Modification for Biological Applications
Kingi et al. (2016) demonstrated a method to convert biologically active natural products, including 7,8-dehydrorutaecarpine, into their thionated versions, which could be significant for various biological applications (Kingi et al., 2016).
将来の方向性
The future directions of 7,8-Dehydrorutaecarpine and its derivatives could be summarized as follows: more studies should be carried out to clarify the similarities and differences between RUT and EVO . Both of them contain a pentacyclic scaffold, and their derivatives possess diverse pharmacological activities .
特性
IUPAC Name |
3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,11,15,17,19-nonaen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(9-10-21(17)18)11-5-1-3-7-14(11)19-16/h1-10,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLONOPPMRIDVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=NC5=CC=CC=C5C(=O)N4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204348 | |
| Record name | 7,8-Dehydrorutaecarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dehydrorutaecarpine | |
CAS RN |
55786-24-8 | |
| Record name | 7,8-Dehydrorutaecarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055786248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dehydrorutaecarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 7,8-Dehydrorutaecarpine and its potential therapeutic relevance?
A1: 7,8-Dehydrorutaecarpine exhibits high-affinity binding to the aryl hydrocarbon receptor (AhR) . This interaction has sparked interest in its potential as a therapeutic agent, particularly in the context of Alzheimer's disease. While the precise mechanisms are still under investigation, research suggests that 7,8-Dehydrorutaecarpine and its derivatives may exert neuroprotective effects through their interaction with the AhR and subsequent modulation of downstream signaling pathways.
Q2: How does the structure of 7,8-Dehydrorutaecarpine compare to other related compounds, and what is the significance of these structural differences?
A2: 7,8-Dehydrorutaecarpine shares structural similarities with rutaecarpine, another alkaloid with biological activity. The key difference lies in the presence of a double bond between the 7 and 8 positions in 7,8-Dehydrorutaecarpine, distinguishing it from rutaecarpine. This subtle structural variation leads to significant differences in their binding affinities for the AhR. Studies indicate that 7,8-Dehydrorutaecarpine exhibits a significantly higher affinity compared to rutaecarpine . This enhanced affinity is thought to contribute to its increased potency in inhibiting specific binding sites for 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in rat liver cytosol .
Q3: What are the key structural features of 7,8-Dehydrorutaecarpine derivatives that contribute to their potential as multifunctional agents for Alzheimer's disease?
A3: Research suggests that incorporating specific structural modifications into 7,8-Dehydrorutaecarpine can enhance its potential as a multifunctional agent for Alzheimer's disease. These modifications include the introduction of aromatic moieties and the presence of cyclic amines in the side chain . These structural features are believed to enhance their ability to inhibit acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory.
Q4: What synthetic strategies have been explored for the synthesis of 7,8-Dehydrorutaecarpine and its derivatives?
A4: Several synthetic approaches have been investigated for the efficient synthesis of 7,8-Dehydrorutaecarpine and its derivatives. One notable method involves a multicomponent reaction (MCR) using isatoic anhydrides, allyl amine, and o-bromo arylaldehydes in the presence of a palladium catalyst . This MCR strategy offers a direct and streamlined route to access these complex molecules.
Q5: Have there been any studies on the quantitative structure-activity relationship (QSAR) of 7,8-Dehydrorutaecarpine derivatives?
A5: Yes, QSAR studies have been conducted to understand the relationship between the structure of 7,8-Dehydrorutaecarpine derivatives and their AChE inhibitory activity . These studies have helped identify key structural features that contribute to their potency and selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




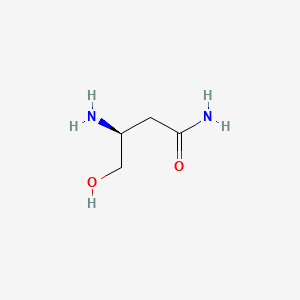
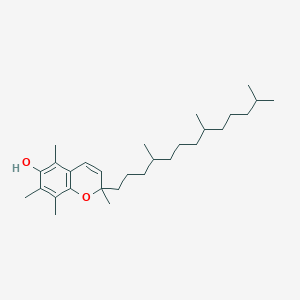
![(1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone](/img/structure/B3061061.png)

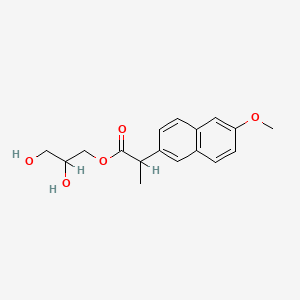

![(6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B3061068.png)




